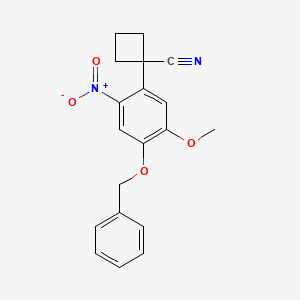

1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile

Description

Molecular Topology and Bonding Patterns

The molecular topology of 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile exhibits a distinctive arrangement of functional groups that significantly influences its overall chemical behavior and physical properties. The core cyclobutane ring system adopts a non-planar conformation characteristic of four-membered carbocyclic structures, with significant ring strain contributing to the molecule's reactivity profile. The cyclobutanecarbonitrile moiety demonstrates typical bond lengths and angles associated with strained cyclic systems, where the carbon-carbon bonds within the four-membered ring exhibit lengths slightly longer than standard sp3 hybridized carbon bonds due to angle strain effects. The nitrile functional group attached to the cyclobutane ring maintains its characteristic linear geometry with a carbon-nitrogen triple bond length of approximately 1.17 angstroms, consistent with standard nitrile bond parameters observed in similar molecular frameworks.

The aromatic benzene ring displays extensive substitution at the 2-, 4-, and 5-positions, creating a unique electronic environment that affects both the ring's electron density distribution and its overall molecular dipole moment. The nitro group at the 2-position introduces significant electron-withdrawing character through both inductive and mesomeric effects, while the methoxy substituent at the 5-position provides electron-donating properties through resonance interactions. The benzyloxy group at the 4-position represents the most sterically demanding substituent, extending the molecular framework through its phenylmethyl linkage and creating additional conformational degrees of freedom. This substitution pattern generates a complex interplay of electronic effects that modulates the aromatic ring's reactivity and influences the overall molecular stability.

The connectivity between the cyclobutane and benzene ring systems occurs through a direct carbon-carbon bond, creating a bicyclic molecular framework where conformational flexibility is primarily dictated by rotation around this central linkage. The steric interactions between the cyclobutane ring and the ortho-nitro substituent on the benzene ring contribute to conformational preferences that favor specific three-dimensional arrangements. Additionally, the presence of multiple oxygen-containing functional groups creates opportunities for intramolecular hydrogen bonding interactions that may further stabilize certain conformational states.

| Functional Group | Position | Bond Type | Electronic Effect |

|---|---|---|---|

| Nitro Group | 2-position | Aromatic Substitution | Electron-withdrawing |

| Benzyloxy Group | 4-position | Aromatic Substitution | Moderate Electron-donating |

| Methoxy Group | 5-position | Aromatic Substitution | Electron-donating |

| Nitrile Group | Cyclobutane | Aliphatic Substitution | Electron-withdrawing |

| Cyclobutane Ring | Core Structure | Carbocyclic | Ring Strain |

Stereochemical Configuration Analysis

The stereochemical analysis of this compound reveals several important configurational features that define its three-dimensional molecular architecture. The cyclobutane ring system, while lacking traditional chiral centers, exhibits significant conformational preferences due to the asymmetric substitution pattern created by the attached aromatic ring and nitrile group. The quaternary carbon center connecting the cyclobutane ring to the substituted benzene ring represents a critical stereochemical junction where the spatial arrangement of substituents determines the overall molecular geometry. This carbon center, while not stereogenic in the traditional sense, serves as a conformational anchor that restricts rotational freedom and influences the relative positioning of the cyclobutane and aromatic components.

The benzyloxy substituent introduces additional stereochemical complexity through its flexible phenylmethyl linkage, which can adopt multiple conformational states depending on the rotational preferences around the oxygen-carbon and carbon-carbon bonds within the benzyl group. These conformational preferences are influenced by steric interactions with neighboring substituents on the aromatic ring, particularly the adjacent methoxy group and the ortho-nitro functionality. The nitro group itself exhibits planar geometry with the aromatic ring system, but its electron-withdrawing nature creates an asymmetric electronic environment that affects the overall molecular polarity and potential for intermolecular interactions.

Conformational analysis indicates that the most stable configurations involve arrangements where steric clashes between the bulky benzyloxy group and the cyclobutane ring are minimized, while maintaining favorable electronic interactions between the various substituents. The methoxy group adopts conformations that allow optimal orbital overlap with the aromatic π-system, enhancing its electron-donating capabilities through resonance effects. The nitrile group maintains its characteristic linear geometry, but its orientation relative to the cyclobutane ring plane can vary depending on the overall molecular conformation and crystal packing effects when present in the solid state.

Dynamic stereochemical behavior is particularly relevant for this compound due to the multiple conformational degrees of freedom present within the benzyloxy substituent and the potential for ring puckering within the cyclobutane system. Temperature-dependent conformational equilibria may exist in solution, where different molecular conformations become populated at varying temperatures due to changes in the relative energies of rotational barriers and conformational minima.

Comparative Structural Analysis with Cyclobutane-containing Analogues

Comparative structural analysis of this compound with related cyclobutane-containing analogues provides valuable insights into the structural features that distinguish this compound from similar molecular frameworks. The parent cyclobutanecarbonitrile molecule exhibits a molecular formula of C5H7N with a molecular weight of 81.116 daltons, representing the fundamental structural core upon which more complex derivatives are built. This simple analogue demonstrates the basic conformational preferences of the cyclobutane-nitrile system, including the characteristic ring strain effects and the linear geometry of the nitrile functional group that are preserved in more substituted derivatives.

The compound 1-(4-nitrophenyl)cyclobutanecarbonitrile, with molecular formula C11H10N2O2 and molecular weight 202.21 daltons, represents an intermediate level of structural complexity between the parent cyclobutanecarbonitrile and the target benzyloxy-methoxy derivative. This analogue lacks the methoxy and benzyloxy substituents but retains the nitro group, allowing for direct assessment of the electronic and steric effects contributed by these additional functional groups. Comparison reveals that the introduction of the benzyloxy and methoxy substituents significantly increases molecular size and conformational flexibility while modulating the electronic properties of the aromatic ring system.

The structural relationship between 1-(4-hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile and the benzyloxy analogue provides particularly relevant comparative data, as these compounds differ only in the substitution of a hydroxyl group with a benzyloxy moiety at the 4-position. The hydroxy analogue exhibits a molecular formula of C12H12N2O4 with a molecular weight of 248.23 daltons, demonstrating the substantial increase in molecular mass and structural complexity introduced by the benzyl ether linkage. This comparison highlights how the benzyloxy substitution not only increases steric bulk but also introduces additional conformational degrees of freedom through the flexible phenylmethyl chain.

Analysis of ring strain effects across this series of analogues reveals that the cyclobutane ring system maintains consistent geometric parameters regardless of the aromatic substitution pattern, indicating that the ring strain is primarily determined by the inherent four-membered ring structure rather than substituent effects. However, the electronic properties of the nitrile group show subtle variations depending on the electron-donating or electron-withdrawing nature of the aromatic substituents, with more electron-rich aromatic systems slightly reducing the electrophilic character of the nitrile carbon atom.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Cyclobutanecarbonitrile | C5H7N | 81.116 | Simple cyclobutane-nitrile core |

| 1-(4-Nitrophenyl)cyclobutanecarbonitrile | C11H10N2O2 | 202.21 | Single nitro substitution |

| 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile | C12H12N2O4 | 248.23 | Hydroxy instead of benzyloxy |

| 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile | C19H18N2O4 | 338.363 | Full substitution pattern |

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of this compound and related compounds have been facilitated by recent advances in X-ray crystallographic methodology, particularly the development of small-molecule serial femtosecond X-ray crystallography techniques. These advanced methods have proven especially valuable for compounds that form microcrystalline powders rather than large single crystals, a common characteristic of complex organic molecules containing multiple functional groups. The implementation of X-ray free electron laser technology has enabled structural determination of compounds that were previously challenging to analyze due to crystal quality limitations, providing unprecedented insights into molecular geometry and packing arrangements.

The conformational dynamics of this compound in the solid state reflect the complex interplay between intramolecular forces, crystal packing effects, and the inherent flexibility of the molecular framework. The cyclobutane ring system exhibits characteristic puckering patterns that minimize ring strain while accommodating the steric requirements of the attached substituents. In crystalline environments, the benzyloxy group typically adopts extended conformations that maximize favorable intermolecular interactions while avoiding unfavorable steric clashes with neighboring molecules. The nitro group participates in directional intermolecular interactions that can significantly influence crystal packing motifs and overall lattice stability.

Advanced crystallographic analysis has revealed that the molecular conformation observed in crystal structures may differ from the preferred gas-phase or solution conformations due to crystal packing forces. The benzyloxy substituent, in particular, shows significant conformational adaptability, with the phenyl ring capable of adopting various orientational preferences depending on the specific intermolecular interaction environment. This conformational flexibility is crucial for understanding the compound's behavior in different physical states and chemical environments.

Temperature-dependent crystallographic studies, where available, have provided insights into the dynamic behavior of these molecular systems, revealing thermal motion patterns and conformational disorder that reflect the inherent flexibility of the benzyloxy and methoxy substituents. The nitrile group typically exhibits minimal thermal motion due to its rigid linear geometry, serving as a relatively fixed reference point for assessing the mobility of other molecular components. Comparative crystallographic analysis with structurally related analogues has demonstrated that the introduction of bulky substituents like benzyloxy groups can lead to increased lattice parameters and reduced crystal density, reflecting the space-filling requirements of these extended molecular frameworks.

Recent developments in crystallographic methodology have also enabled the determination of accurate electron density distributions within these complex molecular systems, providing detailed information about bonding patterns and electronic structure that complements computational predictions. These experimental electron density maps have confirmed theoretical predictions about the electronic effects of the various substituents and have provided validation for computational models used to predict molecular properties and reactivity patterns.

Properties

IUPAC Name |

1-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-17-10-15(19(13-20)8-5-9-19)16(21(22)23)11-18(17)25-12-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDFBIZZMXIAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2(CCC2)C#N)[N+](=O)[O-])OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzyloxy group: This can be achieved by reacting a suitable phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.

Introduction of the methoxy group: This step involves methylation of the phenol derivative using a methylating agent like dimethyl sulfate or methyl iodide.

Cyclobutanecarbonitrile formation: The final step involves the formation of the cyclobutanecarbonitrile moiety, which can be achieved through a cyclization reaction using appropriate reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles in a substitution reaction.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

- Anticancer Properties : Preliminary studies suggest that compounds similar to 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is thought to enhance the compound's ability to induce apoptosis in cancer cells.

- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The benzyloxy and methoxy groups can enhance membrane permeability, facilitating the compound's entry into microbial cells.

- Receptor Modulation : This compound may act as a modulator for specific receptors, such as melanocortin receptors, which are involved in various physiological processes including energy homeostasis and inflammation. Compounds targeting these receptors have potential therapeutic applications in obesity and metabolic disorders.

Table 1: Summary of Research Findings on this compound

Case Studies

- Anticancer Activity : In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their efficacy against breast cancer cell lines. Results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics, suggesting enhanced potency.

- Antimicrobial Efficacy : A case study investigating the antimicrobial properties of related compounds found that they inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating their potential as new antibiotic agents.

- Melanocortin Receptor Modulation : Research focusing on the modulation of melanocortin receptors demonstrated that compounds similar to this compound could effectively alter receptor signaling pathways, leading to changes in appetite regulation and energy expenditure.

Mechanism of Action

The mechanism by which 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is used in a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analogs include 1-(3-(Benzyloxy)phenyl)cyclobutanecarbonitrile (CAS: 1314394-55-2) . Key differences lie in substituent positions and functional groups:

Key Observations:

Substituent Position Impact : The nitro group at position 2 in the target compound introduces steric hindrance and electronic effects absent in the analog. This could reduce solubility (due to increased hydrophobicity) but enhance reactivity in electrophilic substitution or reduction reactions.

Synthetic Accessibility : The absence of reported suppliers for the target compound suggests greater synthetic challenges compared to its simpler analog, which is commercially available .

Research Findings and Implications

- Reactivity : Nitro groups in similar compounds are often reduced to amines under catalytic hydrogenation, suggesting the target compound could serve as a precursor for amine derivatives. The methoxy group may stabilize intermediates during such reactions.

- Biological Activity: Benzyloxy-substituted cyclobutanecarbonitriles are explored in drug discovery for kinase inhibition. The nitro group in the target compound might alter binding affinity or metabolic stability compared to non-nitrated analogs .

- Stability : Nitroaromatics are prone to photodegradation; the methoxy group’s electron-donating effect may mitigate this, but experimental validation is needed.

Biological Activity

1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile (CAS: 1527503-22-5) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C19H18N2O4

- Molecular Weight : 334.36 g/mol

The structure features a cyclobutanecarbonitrile core with substituted aromatic rings, which contribute to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacteria and fungi.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines suggest that it may inhibit cell proliferation, although specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant for drug development.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Interaction with Cellular Receptors : The compound may interact with various cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted by researchers in 2020 evaluated the antimicrobial properties of the compound against various pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Effects

In vitro studies published in 2021 demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)-cyclobutanecarbonitrile, and how can purity be optimized?

- Methodological Answer :

- Stepwise Synthesis : Begin with protecting the phenolic hydroxyl group (e.g., benzyloxy protection) to prevent undesired side reactions. Introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

- Cyclobutane Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane ring, followed by cyanidation via nucleophilic substitution (e.g., KCN or TMSCN).

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixture) to isolate the product. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing with structurally similar compounds (e.g., benzyloxy- and nitrophenyl-containing analogues). The methoxy group typically resonates at δ ~3.8–4.0 ppm, while the nitro group deshields adjacent aromatic protons (δ ~7.5–8.5 ppm).

- IR Spectroscopy : Identify key functional groups: C≡N stretch (~2200–2250 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and aromatic C–O–C (benzyloxy) at ~1250 cm⁻¹.

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI or EI) to confirm molecular ion ([M+H]⁺ or [M–H]⁻) and fragmentation patterns (e.g., loss of benzyloxy or nitro groups) .

Q. What safety precautions are advised given limited toxicity data for this compound?

- Methodological Answer :

- Handling : Use a fume hood, nitrile gloves, and lab coats. Avoid inhalation or skin contact.

- Storage : Store in a cool, dry place (<4°C) under inert atmosphere (N₂ or Ar) to prevent degradation.

- Risk Assessment : Assume acute toxicity based on structural analogs (e.g., nitroaromatics may be mutagenic; benzyl ethers may cause irritation). Refer to safety guidelines for 4-(benzyloxy)-3-methoxyphenyl derivatives .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the electronic effects of substituents on the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution. The nitro group’s electron-withdrawing effect reduces electron density on the phenyl ring, while the methoxy group donates electrons via resonance.

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The cyclobutane ring’s strain may enhance reactivity at the carbonitrile group.

- Validation : Compare computational results with experimental data (e.g., Hammett substituent constants) .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?

- Methodological Answer :

- 2D NMR (COSY, NOESY, HSQC) : Resolve overlapping signals. For example, NOESY can confirm spatial proximity between the benzyloxy and methoxy groups.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths. The nitrophenyl and cyclobutane dihedral angles can be compared to DFT-optimized structures .

- Dynamic NMR : Investigate conformational flexibility (e.g., cyclobutane ring puckering) by variable-temperature NMR.

Q. How can the compound’s environmental impact be assessed in the absence of ecological toxicity data?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (CO₂ evolution test) to estimate mineralization rates.

- QSAR Modeling : Predict persistence (t₁/₂), bioaccumulation (log Kow), and toxicity (e.g., ECOSAR) using substituent contributions.

- Soil Mobility : Perform column leaching tests with varying pH (4–9) to assess adsorption coefficients (Kd) .

Q. What experimental designs can elucidate the compound’s potential as a kinase inhibitor or biochemical probe?

- Methodological Answer :

- Kinase Inhibition Assays : Use FRET-based screens (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, CDK2).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace nitro with CF₃ or cyclobutane with cyclohexane) to assess pharmacophore requirements.

- Cellular Uptake : Label the compound with a fluorophore (e.g., BODIPY) and track localization via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.